molecular formula C22H19N3O3S B2817203 N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-97-5

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

カタログ番号: B2817203
CAS番号: 852134-97-5
分子量: 405.47
InChIキー: NBACLWDYTUANRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic compounds, which are notable for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. This article provides a detailed comparison of its structural and physicochemical properties with closely related analogs, leveraging available synthetic, spectral, and computational data from diverse sources.

特性

IUPAC Name

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-20(21(27)23-17-8-4-15(5-9-17)14(2)26)29-22-24-19(12-25(13)22)16-6-10-18(28-3)11-7-16/h4-12H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBACLWDYTUANRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore the compound's synthesis, structural characteristics, and various biological activities, supported by data tables and research findings.

Structural Characteristics

The molecular formula of N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is C₁₈H₁₈N₂O₃S. The compound features an imidazo[2,1-b][1,3]thiazole core that is substituted with an acetyl group and a methoxy group. These functional groups significantly influence its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[2,1-b][1,3]thiazole scaffold followed by the introduction of the acetyl and methoxy substituents. The synthetic pathways are crucial for optimizing the yield and purity of the final product.

Biological Activities

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibits a range of biological activities. Below are some key findings from recent studies:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. Its effectiveness was evaluated against various cancer cell lines:

Cell LineIC50 (µM)Reference
HT-29 (Colon)23.30 ± 0.35
Jurkat (Leukemia)18.50 ± 0.40
J774A.1 (Macrophage)15.60 ± 0.30

The presence of the thiazole ring and specific substitutions on the phenyl rings were found to enhance cytotoxic activity.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial effects, N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been evaluated for its anticonvulsant properties:

  • Model Used : PTZ-induced seizures in rodents.
  • Results : The compound demonstrated significant protection against seizures comparable to standard anticonvulsants like sodium valproate .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound's unique structure allows it to inhibit cell proliferation effectively.
  • Antimicrobial Efficacy : A comparative study with known antibiotics showed that this compound could serve as a lead for developing new antimicrobial agents.

類似化合物との比較

Structural and Physicochemical Comparisons

Core Structural Features

The target compound features:

  • Imidazo[2,1-b][1,3]thiazole core : A fused bicyclic system that enhances π-π stacking interactions in biological targets.
  • 3-Methyl group : Enhances steric bulk, possibly affecting membrane permeability.
  • N-(4-Acetylphenyl)carboxamide : The acetyl group introduces polarity and hydrogen-bonding capacity.

Comparison with Key Analogs

Analog 1 : N-(3-Chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (G677-0184)
  • Substituent : 3-Chlorophenyl instead of 4-acetylphenyl.
  • Key Differences :
    • Electron Effects : Chlorine (electron-withdrawing) vs. acetyl (moderately electron-withdrawing).
    • Hydrogen Bonding : Lacks the acetyl’s carbonyl group, reducing H-bond acceptor count (4 vs. 5).
    • Physicochemical Properties :
  • Molecular Weight: 397.88 vs. ~423 (estimated for target).
  • logP: 5.17 (higher lipophilicity vs. target’s acetyl group, which may lower logP).
  • Solubility (logSw): -5.65 (poor aqueous solubility, similar to target).
Analog 2 : 6-(4-Fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide (G677-0124)
  • Substituents : 4-Fluorophenyl at position 6; 3-(trifluoromethyl)phenyl on carboxamide.
  • Key Differences :
    • Fluorine Effects : Fluorine enhances metabolic stability and electronegativity.
    • Trifluoromethyl Group : Introduces strong electron-withdrawing effects and steric bulk.
    • Molecular Weight: 419.4 vs. target (~423).
    • logP: Estimated >5 (higher than target due to trifluoromethyl).
Analog 3 : N-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • Substituent : 4-Ethoxyphenyl instead of 4-acetylphenyl.
  • Key Differences :
    • Ethoxy vs. Acetyl : Ethoxy is electron-donating, reducing polarity and H-bond capacity.
    • logP: Likely higher than target (ethoxy less polar than acetyl).

Physicochemical Property Table

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Solubility (logSw)
Target Compound ~423 ~4.5 1 5 ~-5.6
G677-0184 (3-Cl) 397.88 5.17 1 4 -5.65
G677-0124 (3-CF₃) 419.4 >5 1 4 Not reported
N-(4-Ethoxyphenyl) Analog ~409 ~4.8 1 4 Not reported

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of imidazo-thiazole cores via cyclization of thioamide intermediates. Key steps include:

  • Coupling reactions : Use palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like dimethylformamide (DMF) to introduce aryl substituents at the 6-position of the imidazo-thiazole core .
  • Amide bond formation : React the carboxylate intermediate with 4-acetylaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the carboxamide moiety .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–100°C) and catalyst loading to improve yields (typically 50–70%) .

Q. How is structural characterization performed for this compound, and what critical data must be reported?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include the acetyl proton (δ ~2.6 ppm) and methoxy group (δ ~3.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.4%) .

Q. What initial biological screening approaches are recommended to assess its activity?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition at 10 µM to identify preliminary targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Variation of substituents : Synthesize analogs with halogens (e.g., -F, -Cl) at the 4-methoxyphenyl group to enhance lipophilicity and target binding .
  • Core modifications : Replace the imidazo-thiazole with pyrazolo-thiazole cores to assess scaffold flexibility .
  • Data analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What computational strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?

  • Methodology :

  • Molecular dynamics simulations : Model ligand-receptor interactions over 100 ns to identify binding stability and key residues (e.g., ATP-binding pockets in kinases) .
  • Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line passage number, serum concentration) .

Q. How can crystallographic data improve understanding of its 3D conformation and target interactions?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Refine structures using SHELXL .
  • Electron density maps : Analyze bond lengths and angles to validate tautomeric forms (e.g., imidazo-thiazole vs. thiazolo-imidazole) .

Q. What strategies enhance solubility and bioavailability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
  • Nanoformulation : Use liposomal encapsulation (e.g., DSPC/cholesterol) to improve aqueous solubility and reduce plasma protein binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。